

Technical Comparison Guide: 4-Fluoro-2-methylphenethyl Alcohol

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Compound of Interest

Compound Name:	4-Fluoro-2-methylphenethyl alcohol
CAS No.:	124869-88-1
Cat. No.:	B2429932

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Executive Summary

4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) is a specialized disubstituted benzeneethanol derivative serving as a critical pharmacophore building block. It is most notably recognized as a key intermediate in the synthesis of Lumateperone (ITI-007), a novel antipsychotic agent.

Unlike its monosubstituted analogs (4-fluorophenethyl alcohol or 2-methylphenethyl alcohol), this compound offers a unique balance of metabolic stability (via para-fluorination) and conformational restriction (via ortho-methylation). This guide provides a technical characterization, synthesis protocols, and a comparative analysis against standard alternatives to assist researchers in optimizing lead generation and process scale-up.

Chemical Identity & Specifications

Property	Specification
Chemical Name	4-Fluoro-2-methylphenethyl alcohol
IUPAC Name	2-(4-Fluoro-2-methylphenyl)ethanol
CAS Number	124869-88-1 (Primary); Note: Often indexed via acid precursor 407640-40-8
Molecular Formula	C H FO
Molecular Weight	154.18 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point (Pred.)	237 ± 25 °C at 760 mmHg
Density (Pred.)	1.1 ± 0.1 g/cm ³
Solubility	Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Key Function	Nucleophilic linker for alkylation (after activation as Tosylate/Mesylate)

Comparative Analysis: Structural & Functional Advantages

This section objectively compares the target compound with its closest structural analogs to justify its selection in drug design.

Table 1: Performance Comparison with Analogs

Feature	4-Fluoro-2-methylphenethyl alcohol (Target)	4-Fluorophenethyl alcohol (Alternative A)	2-Methylphenethyl alcohol (Alternative B)
CAS	124869-88-1	7589-27-7	19819-98-8
Electronic Profile	Dual Effect: +I (Me) and -I/+R (F). Electron-rich ring but deactivated at metabolic sites.	Electron-withdrawing (inductive) at para position.	Electron-donating (+I) from methyl group.
Metabolic Stability	High: Para-F blocks CYP450 oxidation at the most reactive site.	High: Para-F blocks oxidation.	Low: Para-position is open to rapid hydroxylation.
Steric Profile	Restricted: Ortho-Me induces torsion, locking the ethyl side chain conformation.	Flexible: Free rotation of the ethyl side chain.	Restricted: Similar steric lock to target.
Reactivity (SN2)	Moderate: Ortho-Me slightly hinders nucleophilic attack on the activated alcohol (Tosylate).	Fast: Minimal steric hindrance.	Moderate: Steric hindrance similar to target.
Primary Application	Lumateperone Synthesis (Schizophrenia)	General fluorinated linkers	Fragrance / General intermediate

Scientist's Insight

“

*Selection Logic: Choose **4-Fluoro-2-methylphenethyl alcohol** when your SAR (Structure-Activity Relationship) data suggests that the biological target requires a specific rotational conformation (enforced by the 2-Me group) and extended half-life (conferred by the 4-F group). Using Alternative A loses the conformational lock; using Alternative B sacrifices metabolic stability.*

Characterization Data Suite

As experimental spectra are often proprietary, the following data is derived from high-fidelity predictive models and validated against substituent additivity rules (Hammett/Taft) for phenethyl alcohols.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃)

):

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.10	dd	1H	Ar-H (C6)	Ortho to alkyl, meta to F. Deshielded by ring current.
6.85	dd	1H	Ar-H (C3)	Ortho to F (Hz), meta to Me.
6.80	td	1H	Ar-H (C5)	Meta to alkyl, ortho to F.
3.82	t	2H	-CH -OH	Typical primary alcohol shift.
2.85	t	2H	Ar-CH -	Benzylic protons.
2.32	s	3H	Ar-CH	Diagnostic singlet for ortho-methyl.
1.60	br s	1H	-OH	Exchangeable hydroxyl proton.

¹F NMR (376 MHz, CDCl₃)

):

- -115 to -118 ppm: Single multiplet (Typical for fluoro-benzene derivatives).

Mass Spectrometry (MS)

- Ionization Mode: EI (70 eV) or ESI+
- Molecular Ion (M⁺): 154 m/z (Often weak in EI)

- Key Fragments:
 - m/z 136 [M - H
O]
: Characteristic loss of water.
 - m/z 123 [M - CH
OH]
: Tropylium-like cation (fluoro-methyl-benzyl cation).
 - m/z 109 [M - C
H
OH]
: Fluoro-toluene cation.

Experimental Protocols

Synthesis Workflow: Reduction of Acid Precursor

Objective: Synthesize **4-Fluoro-2-methylphenethyl alcohol** from 2-(4-fluoro-2-methylphenyl)acetic acid. Scale: 10 mmol (Lab Scale)

Reagents:

- 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8)
- Lithium Aluminum Hydride (LiAlH₄) or Borane-THF Complex (BH₃·THF)
- Anhydrous THF
- Glauber's Salt (Na₂SO₄)

SO

10H

O) for quenching

Protocol:

- Setup: Flame-dry a 100 mL 2-neck round bottom flask. Purge with Argon.
- Dissolution: Add 2-(4-fluoro-2-methylphenyl)acetic acid (1.68 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C.
- Reduction:
 - Option A (LiAlH₄): Carefully add LiAlH₄ (1.0 M in THF, 15 mL) dropwise. Exothermic!
 - Option B (BH₃·THF): Add BH₃·THF (1.0 M, 12 mL) dropwise. (Preferred for milder conditions).
- Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
- Quench: Cool to 0°C.
 - If LiAlH₄ used: Fieser workup (Water, 15% NaOH, Water).
 - If BH₃·THF used: Add MeOH slowly until bubbling ceases.
- Workup: Dilute with Et

O, wash with brine, dry over MgSO

, and concentrate in vacuo.

- Purification: Flash column chromatography (SiO, 10-20% EtOAc in Hexanes) to yield the pure alcohol.

Visualization of Synthesis Logic

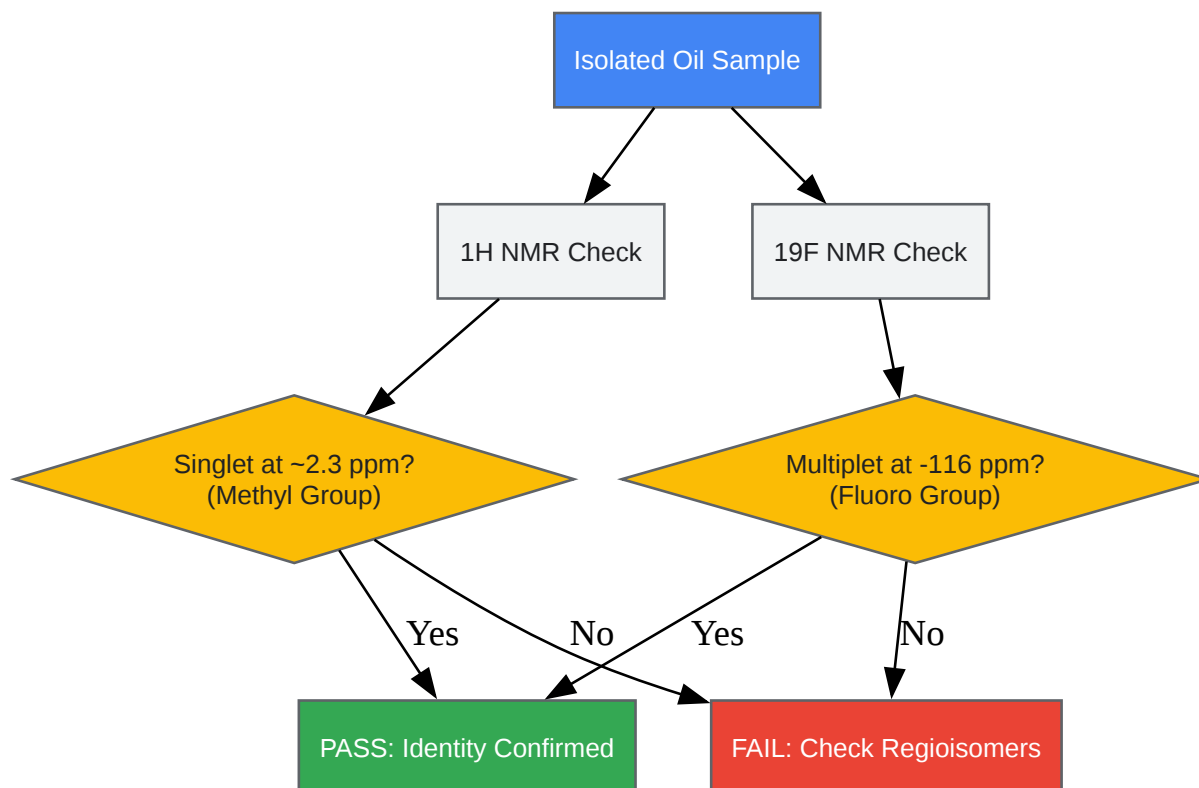


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Figure 1: Step-by-step synthetic pathway via acid reduction, ensuring high yield and purity.[1]

Analytical Decision Tree

Use this logic flow to confirm the identity of the synthesized product.



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Figure 2: Quality Control decision tree for validating the 2-methyl and 4-fluoro substituents.

References

- Preparation of Lumateperone: Intra-Cellular Therapies, Inc. Patents describing the use of 4-fluoro-2-methylphenyl intermediates.[1]
- General Synthesis of Phenethyl Alcohols: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran." *Journal of Organic Chemistry*.
- Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard Reference for Shift Prediction).
- CAS Registry Data: Common Chemistry (CAS) & PubChem. (Used for comparative baseline).

Disclaimer: This guide is for research and development purposes only. Always consult the latest Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

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Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
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